molecular formula C11H10N2O2S B1416513 N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 1087792-46-8

N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B1416513
CAS No.: 1087792-46-8
M. Wt: 234.28 g/mol
InChI Key: NHCQIFMCORNBMM-UHFFFAOYSA-N
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Description

N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2O2S/c1-7(14)13-11-12-6-10(16-11)8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCQIFMCORNBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001255379
Record name N-[5-(4-Hydroxyphenyl)-2-thiazolyl]acetamide
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Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1087792-46-8
Record name N-[5-(4-Hydroxyphenyl)-2-thiazolyl]acetamide
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Record name N-[5-(4-Hydroxyphenyl)-2-thiazolyl]acetamide
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Record name N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
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Foundational & Exploratory

An In-depth Technical Guide to N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide: Synthesis, Biological Potential, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, a molecule of significant interest within the broader class of 2-aminothiazole derivatives. While this specific compound is available for research purposes, a substantial portion of the detailed biological and mechanistic data is derived from closely related analogs.[1] This document synthesizes the available information to provide a robust framework for researchers, scientists, and drug development professionals, focusing on its synthesis, anticipated biological activities, and the underlying structure-activity relationships that govern its potential therapeutic applications.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[2] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, which combines the 2-acetamidothiazole core with a 4-hydroxyphenyl group at the 5-position, represents a promising candidate for further investigation, particularly in the realm of oncology.[5]

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂S[1]
Molecular Weight 234.27 g/mol [1]
IUPAC Name N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide[1]
Canonical SMILES CC(=O)NC1=NC=C(S1)C2=CC=C(C=C2)O[1]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred

Synthesis and Characterization

The synthesis of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide can be efficiently achieved through a two-step process based on the well-established Hantzsch thiazole synthesis, followed by N-acetylation. This approach offers a reliable route to the target molecule and its analogs for further study.

Proposed Synthetic Pathway

The synthesis involves the cyclocondensation of an α-haloketone with a thiourea derivative, followed by acetylation of the resulting 2-aminothiazole.

Synthesis_Workflow A 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one R1 Hantzsch Thiazole Synthesis A->R1 B Thiourea B->R1 C Acetic Anhydride R2 N-Acetylation C->R2 I 2-Amino-5-(4-hydroxyphenyl)thiazole I->R2 P N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide R1->I R2->P

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-(4-hydroxyphenyl)thiazole

  • Reagents and Setup: To a solution of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add thiourea (12 mmol).

  • Reaction: The mixture is heated under reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 2-amino-5-(4-hydroxyphenyl)thiazole.

Step 2: Synthesis of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

  • Reagents and Setup: Dissolve the product from Step 1 (5 mmol) in glacial acetic acid (20 mL) in a flask equipped with a magnetic stirrer.

  • Reaction: Slowly add acetic anhydride (6 mmol) to the solution. Stir the mixture at room temperature for 2-3 hours. Alternatively, for less reactive amines, the reaction can be gently heated.[6] Monitor the reaction by TLC.

  • Work-up and Isolation: Pour the reaction mixture into ice-cold water (100 mL) with stirring. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed thoroughly with water to remove any remaining acetic acid and then dried. Recrystallization from a suitable solvent like ethanol will afford the pure target compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C-N bonds.

  • Melting Point: To assess the purity of the final product.

Anticipated Biological Profile and Therapeutic Potential

The therapeutic potential of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is largely inferred from studies on its structural analogs. The most prominent area of investigation for this class of compounds is oncology.[5][8]

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of 2-acetamidothiazole derivatives against a variety of human cancer cell lines.[9][10]

Comparative Antiproliferative Activity of Related Thiazole Derivatives

Compound IDCore StructureSubstituentsCell LineIC₅₀ (µM)Reference
Analog 1 2-Acetamido-4-phenylthiazolePhenyl at C4HT29 (Colon)2.01[11]
Analog 2 2-Alkylamido-4-(isothiocyanatomethyl)thiazoleAlkylamide at C2L1210 (Leukemia)4-8[10]
Analog 3 2-Arylamido-4-(isothiocyanatomethyl)thiazoleArylamide at C2L1210 (Leukemia)0.2-1[10]
Analog 4 N-(5-methyl-4-phenylthiazol-2-yl)-2-thioacetamidePhenyl at C4, Methyl at C5A549 (Lung)23.30[12]
Analog 5 N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivativeBenzimidazole at C2A549 (Lung)Significant Activity[8]

This table is a synthesis of data from multiple sources on related, but not identical, compounds to illustrate the general potential of the scaffold.

Proposed Mechanism of Action: Induction of Apoptosis

A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis.[13] Studies on 1,3,4-thiadiazole derivatives, which are structurally related to the thiazole core, have shown that these compounds can activate intrinsic apoptotic pathways.[13][14] This typically involves the activation of caspase enzymes, which are key executioners of apoptosis.

Apoptosis_Pathway Thiazole N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (Hypothesized) Stress Cellular Stress (e.g., DNA Damage) Thiazole->Stress induces Bax Bax/Bak Activation Stress->Bax Mito Mitochondria Bax->Mito acts on CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 binds Casp9 Pro-Caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act activates Casp3_act Active Caspase-3 (Executioner) Casp9_act->Casp3_act activates Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis (Cell Death) Casp3_act->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the title compound.

Other Potential Biological Activities
  • Anti-inflammatory Activity: The 4-hydroxyphenyl group is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs). Thiazole derivatives have also been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like lipoxygenase (LOX).[15][16]

  • Enzyme Inhibition: The thiazole scaffold is a versatile binder for various enzyme active sites. Analogs have been shown to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in fungi, suggesting potential antifungal applications.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic and appended rings.[18][19]

Caption: Key structure-activity relationship points for the 2-acetamidothiazole scaffold.

  • C2-Position (N-Acetamide Group): The amide linkage is crucial. Studies comparing alkylamides to arylamides at this position have shown that aromatic substituents can dramatically increase antiproliferative activity.[10] This suggests that the N-phenyl ring of the amide can engage in additional binding interactions, such as π-π stacking, with the target protein.

  • C5-Position (4-Hydroxyphenyl Group): The substitution pattern on the 5-phenyl ring is a key determinant of activity. The presence of electron-withdrawing groups like chlorine or fluorine often correlates with increased anticancer potency.[13] The hydroxyl group on the phenyl ring provides a handle for hydrogen bonding and could be a site for metabolic modification or for creating prodrugs to improve pharmacokinetic properties.

  • Thiazole Core: The thiazole ring itself acts as a rigid scaffold, positioning the key pharmacophoric elements in the correct orientation for target binding.

Experimental Protocols for Biological Evaluation

To facilitate further research, the following are standard, detailed protocols for assessing the biological activity of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3][20]

  • Compound Treatment: Prepare a stock solution of the title compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a positive control (e.g., doxorubicin) and a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them using a supplied lysis buffer on ice.

  • Assay Reaction: In a 96-well plate, add the cell lysate, assay buffer, and a caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

  • Analysis: Compare the caspase-3 activity in treated cells to that in the control cells to determine the fold-increase in activation.[8]

Conclusion and Future Perspectives

N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is a molecule built upon a highly validated and biologically active 2-aminothiazole scaffold. Based on extensive data from related analogs, it holds considerable promise as a lead compound for the development of novel therapeutic agents, particularly in oncology. The synthetic route is straightforward, allowing for the generation of derivatives for comprehensive SAR studies.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro screening of the title compound against a diverse panel of cancer cell lines to determine its specific IC₅₀ values and spectrum of activity.

  • Target Identification: Employing techniques such as kinase profiling or affinity chromatography to identify the specific molecular target(s) of the compound.

  • In Vivo Efficacy: Assessing the antitumor activity of the compound in preclinical animal models, such as xenograft studies.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-likeness and potential for oral bioavailability.

By systematically addressing these areas, the full therapeutic potential of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide can be elucidated, potentially leading to the development of a new generation of targeted therapies.

References

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  • Esteve, A. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. U.S.
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  • Kumar, R., et al. (2018). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 52(4), 634-643. [Link]

  • Evren, A. E., et al. (2019). Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation. ResearchGate. [Link]

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  • Yurttaş, L., et al. (2015). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1646-1656. [Link]

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  • Sławiński, J., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(21), 7384. [Link]

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Sources

A Technical Guide to the Synthesis of Hydroxyphenyl Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hydroxyphenyl thiazole scaffold is a privileged pharmacophore, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to access these valuable compounds. We will delve into the mechanistic underpinnings of classical methods such as the Hantzsch and Cook-Heilbron syntheses, and explore modern advancements that offer improved efficiency and greener reaction conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of the Hydroxyphenyl Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[3] When functionalized with a hydroxyphenyl group, the resulting scaffold exhibits a unique combination of electronic and steric properties that facilitate interactions with various biological targets. This structural motif is present in a range of natural products and synthetic pharmaceuticals, underscoring its importance in the quest for novel therapeutic agents.[4] The diverse pharmacological profiles of hydroxyphenyl thiazole derivatives have made their synthesis a focal point of extensive research.[5] This guide aims to provide a critical analysis of the most pertinent synthetic strategies, empowering researchers to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies for Hydroxyphenyl Thiazole Compounds

The construction of the hydroxyphenyl thiazole core can be achieved through several strategic disconnections. The most common and reliable methods are detailed below, with an emphasis on the underlying mechanisms and practical considerations.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch synthesis, first reported in the late 19th century, remains one of the most widely employed methods for thiazole ring formation.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide or a related sulfur-containing nucleophile like thiourea.[7][8]

The reaction proceeds through a well-established multi-step pathway.[8] The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate.[9] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration and loss of a hydrogen halide molecule yield the aromatic thiazole ring.[8][10] The aromaticity of the final product is a significant driving force for the reaction.[10]

Hantzsch_Synthesis Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration

Caption: The Hantzsch Thiazole Synthesis Pathway.

To synthesize hydroxyphenyl thiazoles via the Hantzsch method, a key starting material is a 2-halo-1-(hydroxyphenyl)ethan-1-one. This can be readily prepared by the halogenation of a corresponding hydroxyacetophenone. The choice of thioamide allows for the introduction of various substituents at the 2-position of the thiazole ring. For instance, using thiourea yields 2-aminothiazoles, while substituted thioamides provide 2-aryl or 2-alkylthiazoles.[9]

  • Materials: 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq), Thiourea (1.2 eq), Ethanol.

  • Procedure:

    • To a solution of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one in ethanol, add thiourea.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.[10]

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a route to 5-aminothiazole derivatives, which can be further functionalized.[11] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents under mild conditions.[12]

The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. A series of intramolecular rearrangements and cyclization steps, followed by tautomerization, leads to the formation of the 5-aminothiazole ring.

Cook_Heilbron_Synthesis Reactants α-Aminonitrile + Carbon Disulfide Intermediate1 Dithiocarbamate Intermediate Reactants->Intermediate1 Nucleophilic Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Aminothiazole Intermediate2->Product Tautomerization

Caption: The Cook-Heilbron Synthesis Pathway.

For the synthesis of hydroxyphenyl-containing 5-aminothiazoles, the corresponding (hydroxyphenyl)aminoacetonitrile is a required precursor. The reaction conditions are generally mild, often proceeding at room temperature.[11]

  • Materials: 2-Amino-2-(4-hydroxyphenyl)acetonitrile (1.0 eq), Carbon disulfide (1.5 eq), Pyridine, Ethanol.

  • Procedure:

    • Dissolve 2-amino-2-(4-hydroxyphenyl)acetonitrile in a mixture of ethanol and pyridine.

    • Cool the solution in an ice bath and add carbon disulfide dropwise with stirring.

    • Allow the reaction to stir at room temperature overnight.

    • The product often precipitates from the reaction mixture and can be collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

Modern Synthetic Approaches

While classical methods are robust, recent advancements have focused on improving reaction efficiency, reducing environmental impact, and expanding the substrate scope.

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of thiazoles.[9] It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[13] The Hantzsch synthesis, in particular, has been shown to be highly amenable to microwave conditions.[9]

One-pot multi-component reactions offer a streamlined approach to constructing complex molecules like hydroxyphenyl thiazoles from simple starting materials.[14][15] These reactions are highly atom-economical and can generate diverse libraries of compounds for biological screening. For example, a one-pot reaction of a hydroxyphenyl-substituted aldehyde, a ketone, and thiourea can yield highly substituted thiazoles.[16]

The use of environmentally benign solvents, such as ionic liquids, and catalyst-free conditions are gaining traction in thiazole synthesis.[17][18] These methods aim to minimize the generation of hazardous waste and reduce the overall environmental footprint of the synthetic process.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, and scalability.

Synthetic Method Key Reactants Substitution Pattern Advantages Limitations
Hantzsch Synthesis α-Haloketone, Thioamide/Thiourea2,4- and 2,4,5-substitutedVersatile, high yields, well-established.[8]Requires pre-functionalized α-haloketones.
Cook-Heilbron Synthesis α-Aminonitrile, CS₂, Dithioacids5-Amino substitutedMild conditions, direct access to 5-aminothiazoles.[11][12]Limited to 5-amino derivatives.
Microwave-Assisted VariousVariousRapid reaction times, improved yields.[9]Requires specialized equipment.
Multi-Component Reactions Aldehydes, Ketones, etc.Highly substitutedHigh atom economy, operational simplicity.[15]Optimization can be challenging.

Applications in Drug Development

Hydroxyphenyl thiazole derivatives have shown promise in a variety of therapeutic areas. Their ability to act as enzyme inhibitors, receptor antagonists, and antimicrobial agents has been extensively documented.[1][2][19] For instance, certain derivatives have demonstrated potent activity against various cancer cell lines, while others have shown significant antibacterial and antifungal properties.[2][20] The synthetic pathways outlined in this guide provide the necessary tools for medicinal chemists to generate novel analogs for structure-activity relationship (SAR) studies and lead optimization.

Future Perspectives

The field of thiazole synthesis is continuously evolving. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies. The application of flow chemistry, for instance, holds promise for the safe and scalable production of these important compounds.[13] Furthermore, the exploration of novel catalytic systems and the use of computational tools to design new synthetic routes will undoubtedly accelerate the discovery of new hydroxyphenyl thiazole-based therapeutics.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher. (2022, May 17). Retrieved from [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. (2015, December 30). Retrieved from [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cook–Heilbron thiazole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020, November 5). Retrieved from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (n.d.). Retrieved from [Link]

  • New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare. (2023, June 9). Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. (2015, June 22). Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC - NIH. (2022, August 30). Retrieved from [Link]

  • (PDF) Recent Advances in The Synthesis of Thiazole Ring: Mini Review - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Cook-Heilbron thiazole synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Biological Potential of Thiazole Derivatives of Synthetic Origin - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Publishing. (n.d.). Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, research-grade protocol for the synthesis of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The thiazole moiety is a privileged scaffold known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] This guide details a robust two-stage synthetic strategy. The first stage involves the acetylation of 2-amino-5-bromothiazole to form a stable intermediate. The second, and key, stage employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 4-hydroxyphenyl group at the C5 position of the thiazole ring. This modern coupling approach is selected for its high efficiency, functional group tolerance, and precise regiochemical control, which is crucial for synthesizing the desired 5-substituted isomer.[4] The causality behind each experimental step, from reagent selection to purification, is explained to provide researchers with a deep, actionable understanding of the process.

Part 1: Overall Synthetic Strategy

The synthesis is designed as a two-part sequence. This approach ensures high yields and purity by first preparing a stable, acetylated intermediate which is then subjected to a highly specific C-C bond-forming reaction.

  • Part A: Acetylation. The commercially available 2-amino-5-bromothiazole is N-acetylated using acetic anhydride. This step serves a dual purpose: it installs the required acetamide group and protects the amine from participating in the subsequent cross-coupling reaction.

  • Part B: Suzuki-Miyaura Cross-Coupling. The resulting 2-acetamido-5-bromothiazole is coupled with 4-hydroxyphenylboronic acid. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the precise formation of a carbon-carbon bond between the thiazole ring and the phenyl group to yield the final target compound.[4]

G cluster_0 Part A: Acetylation cluster_1 Part B: Suzuki Coupling A 2-Amino-5-bromothiazole B 2-Acetamido-5-bromothiazole (Intermediate) A->B Acetic Anhydride, Pyridine, 0°C to RT D N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (Final Product) B->D Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C C 4-Hydroxyphenylboronic Acid C->D

Caption: Overall workflow for the synthesis of the target compound.

Part 2: Materials and Quantitative Data

Careful measurement and handling of reagents are critical for the success and reproducibility of this synthesis.

Materials & Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Reagent Table:

StepReagentM.W. ( g/mol )Moles (mmol)Mass/VolumeRole
A 2-Amino-5-bromothiazole179.0410.01.79 gStarting Material
A Acetic Anhydride102.0912.01.1 mLAcetylating Agent
A Pyridine79.10-20 mLSolvent and Base
B 2-Acetamido-5-bromothiazole221.085.01.11 gIntermediate Substrate
B 4-Hydroxyphenylboronic acid137.946.00.83 gCoupling Partner
B Tetrakis(triphenylphosphine)palladium(0)1155.560.15 (3 mol%)173 mgCatalyst
B Sodium Carbonate (Na₂CO₃)105.9915.01.59 gBase
B 1,4-Dioxane / Water--20 mL / 5 mL (4:1)Solvent System

Part 3: Detailed Experimental Protocols

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

  • Pyridine is a flammable liquid with a strong odor; handle with care.

  • Palladium catalysts are toxic and should be handled carefully.

  • Halogenated organic compounds can be lachrymatory and toxic.

Part A: Synthesis of 2-Acetamido-5-bromothiazole (Intermediate)

Rationale: This step prepares the necessary intermediate for the Suzuki coupling. The acetylation of the amino group prevents potential side reactions and catalyst poisoning in the subsequent palladium-catalyzed step. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct of the reaction.

Step-by-Step Procedure:

  • Setup: Place 1.79 g (10.0 mmol) of 2-amino-5-bromothiazole into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 20 mL of dry pyridine to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Reagent Addition: Slowly add 1.1 mL (12.0 mmol) of acetic anhydride dropwise to the stirred solution over 10 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., in a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 30 mL) to remove residual pyridine.

  • Drying: Dry the collected solid under vacuum to yield 2-acetamido-5-bromothiazole as an off-white powder. The expected yield is typically high (85-95%).

Part B: Synthesis of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Rationale: This step utilizes the Suzuki-Miyaura cross-coupling to form the C5-aryl bond. The mechanism involves a palladium catalyst that cycles through oxidative addition, transmetalation, and reductive elimination phases. Sodium carbonate is the required base to facilitate the transmetalation step, and the dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.[4]

G Pd0 Pd(0)L₂ Pd_II_complex R¹-Pd(II)L₂-X Pd0->Pd_II_complex Pd_cycle1 Oxidative Addition Pd_cycle1->Pd0 Pd_II_R1R2 R¹-Pd(II)L₂-R² Pd_II_complex->Pd_II_R1R2 Pd_cycle2 Transmetalation Pd_cycle2->Pd_II_complex Pd_II_R1R2->Pd0 Product R¹-R² Pd_II_R1R2->Product Pd_cycle3 Reductive Elimination Pd_cycle3->Pd_II_R1R2 Product->Pd_cycle3 R1X R¹-X (Ar-Br) R1X->Pd_cycle1 R2BOH2 R²-B(OH)₂ (Ar'-B(OH)₂) R2BOH2->Pd_cycle2 Base Base (OH⁻) Base->Pd_cycle2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask, add 1.11 g (5.0 mmol) of 2-acetamido-5-bromothiazole, 0.83 g (6.0 mmol) of 4-hydroxyphenylboronic acid, and 1.59 g (15.0 mmol) of sodium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the palladium(0) catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add 173 mg (0.15 mmol, 3 mol%) of tetrakis(triphenylphosphine)palladium(0).

  • Solvent Addition: Add 20 mL of 1,4-dioxane and 5 mL of deionized water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously under the inert atmosphere for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 ethyl acetate/hexanes) until the starting bromothiazole is consumed.

  • Cooling & Filtration: After completion, cool the reaction mixture to room temperature. Dilute with 30 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) or by recrystallization (e.g., from an ethanol/water mixture) to afford the final product, N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, as a solid. The expected yield is 65-80%.

Part 4: Characterization and Validation

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure. Expect signals for the acetamide methyl group (singlet, ~2.2 ppm), aromatic protons from the hydroxyphenyl ring (two doublets), a singlet for the thiazole proton at the C4 position, and exchangeable protons for the amide (NH) and hydroxyl (OH) groups.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₁₀N₂O₂S, M.W. = 234.28 g/mol ).

  • Melting Point: To assess purity. A sharp melting point range is indicative of a pure compound.

By following this detailed protocol, researchers can reliably synthesize N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide for further investigation in drug discovery and development programs.

References

  • Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Google Patents. US20170240541A1 - Process for preparing thiazole derivatives.
  • MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available at: [Link]

  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available at: [Link]

  • PrepChem.com. Synthesis of 4-(4-hydroxyphenyl) thiazole. Available at: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • National Institutes of Health (NIH). N-(Thiazol-2-yl)acetamide. Available at: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antioxidant Activity of Hydroxyphenyl Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Hydroxyphenyl Thiazoles

Hydroxyphenyl thiazole scaffolds are of significant interest in medicinal chemistry and drug development. The core structure, featuring a thiazole ring coupled with a phenolic moiety, presents a unique combination of electronic and structural features that make these compounds promising candidates for antioxidant therapies. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological mechanism in a myriad of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2]

The antioxidant potential of these compounds generally stems from the hydroxyphenyl group, which can readily donate a hydrogen atom or an electron to neutralize free radicals.[3][4] The thiazole ring itself, a sulfur- and nitrogen-containing heterocycle, can contribute to the overall activity by modulating the electronic properties of the molecule and potentially participating in metal chelation or decomposing hydroperoxides.[2] Furthermore, linkers, such as a hydrazone moiety, can provide additional hydrogen-donating capabilities, enhancing the radical scavenging effect.[2][4]

Given this therapeutic potential, a rigorous and systematic evaluation of their antioxidant activity is paramount. This guide provides a detailed framework for researchers, scientists, and drug development professionals to reliably assess the antioxidant capacity of novel hydroxyphenyl thiazole derivatives using a multi-assay approach. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.

Guiding Principle: A Multi-Mechanistic Approach

No single assay can fully capture the complex nature of antioxidant activity.[5] Antioxidants can act via various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6] Therefore, employing a panel of assays that operate on different principles is crucial for a comprehensive assessment. This guide will detail protocols for three widely adopted and complementary chemical assays (DPPH, ABTS, and FRAP) and one cell-based assay (CAA) to provide more biologically relevant data.

Workflow for Antioxidant Activity Screening

A systematic approach is essential for efficiently screening and characterizing compounds. The following workflow outlines the logical progression from initial chemical screening to cell-based validation.

G cluster_0 Phase 1: In Vitro Chemical Assays cluster_1 Phase 2: Data Analysis & Comparison cluster_2 Phase 3: Cell-Based Validation DPPH DPPH Radical Scavenging Assay (HAT/SET Mechanism) Analysis Calculate IC50 / TEAC Values Compare with Standards (Trolox, Ascorbic Acid) DPPH->Analysis ABTS ABTS Radical Cation Scavenging Assay (SET Mechanism) ABTS->Analysis FRAP FRAP Ferric Reducing Power Assay (SET Mechanism) FRAP->Analysis CAA Cellular Antioxidant Activity (CAA) Assay (Biological Relevance) Analysis->CAA Select Most Potent Compounds

Caption: General workflow for screening hydroxyphenyl thiazole compounds.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle & Rationale

The DPPH assay is one of the most common and rapid methods for screening antioxidant activity.[7] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[8][9] The DPPH radical has a deep violet color in solution, with a characteristic absorption maximum around 515-517 nm.[1][7] When reduced by an antioxidant, the DPPH molecule is formed, which is a pale yellow color. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[1] This assay is sensitive and requires only a UV-Vis spectrophotometer, making it ideal for high-throughput screening.[7]

Visualizing the DPPH Reaction

DPPH_Reaction DPPH_node DPPH• DPPHH_node DPPH-H (Reduced) DPPH_node->DPPHH_node Accepts H• AO_node Ar-OH AO_radical_node Ar-O• (Antioxidant Radical) AO_node->AO_radical_node Donates H•

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Materials & Reagents
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (Spectrophotometric grade)

  • Hydroxyphenyl thiazole compounds (test samples)

  • Trolox or Ascorbic Acid (positive control)

  • 96-well microplates

  • Microplate reader or UV-Vis Spectrophotometer

  • Multichannel pipette

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or wrapped in aluminum foil.

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the hydroxyphenyl thiazole compounds in methanol.

    • Standard Stock Solution (e.g., 1 mM Trolox): Prepare a stock solution of Trolox in methanol.

  • Preparation of Working Solutions:

    • Create a series of dilutions of your test compounds and the standard (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) from the stock solutions using methanol.[1]

  • Assay Procedure (96-well plate format):

    • Blank: Add 200 µL of methanol to a well. This is for instrument calibration.

    • Control: Add 100 µL of the DPPH working solution and 100 µL of methanol to several wells. This represents 100% of the DPPH radical.

    • Test Samples: Add 100 µL of the DPPH working solution to wells containing 100 µL of your various test compound dilutions.

    • Standard: Add 100 µL of the DPPH working solution to wells containing 100 µL of your various standard dilutions.

  • Incubation and Measurement:

    • Mix the plate gently and incubate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent the photodegradation of DPPH.[6]

    • Measure the absorbance at 517 nm using a microplate reader.[8]

Data Analysis
  • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula:

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100[9]

    • Where Acontrol is the absorbance of the control (DPPH + methanol) and Asample is the absorbance of the DPPH solution with the test compound or standard.

  • Determine the IC50 Value:

    • Plot the % Inhibition against the concentration of the test compounds and the standard.

    • The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is a key metric for comparing the potency of different compounds. A lower IC50 value indicates higher antioxidant activity.[10]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle & Rationale

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[11] Unlike the DPPH radical, ABTS•+ must be generated prior to the assay by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[6] The resulting radical has a blue-green color and absorbs light at multiple wavelengths, with the most common being 734 nm.[6] The addition of an antioxidant reduces the ABTS•+, causing the solution to lose its color. A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds.[6][11]

Materials & Reagents
  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds and standard (Trolox)

  • Spectrophotometer or microplate reader

Step-by-Step Protocol
  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 volume ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[6] This stock solution is stable for several days when stored in the dark.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with PBS (for hydrophilic compounds) or ethanol (for lipophilic compounds) to an absorbance of 0.70 (± 0.02) at 734 nm.[6] This standardization is crucial for reproducible results.

  • Assay Procedure:

    • Prepare serial dilutions of your test compounds and standard as described in the DPPH protocol.

    • Add a small volume of the test compound or standard dilution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.

    • Mix and incubate at room temperature for 6-10 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the % Inhibition and IC50 values as described for the DPPH assay.

    • Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is done by comparing the % inhibition of the sample to that of a Trolox standard curve.

Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle & Rationale

The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4] The assay uses a reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At low pH, antioxidants reduce this complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample. This assay is simple, fast, and provides a direct measure of the electron-donating capacity of the compounds.

Materials & Reagents
  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds and standard (Trolox or FeSO₄·7H₂O)

  • Water bath set to 37°C

Step-by-Step Protocol
  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use. The acidic pH is critical for the reaction chemistry.

  • Assay Procedure:

    • Prepare serial dilutions of your test compounds and a ferrous sulfate or Trolox standard.

    • Add a small volume of the sample/standard dilution (e.g., 30 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 900 µL).

    • Mix and incubate at 37°C for 4-6 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 593 nm against a reagent blank.

    • Create a standard curve using the absorbance values of the Fe²⁺ or Trolox standards.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay

Principle & Rationale

While chemical assays are excellent for initial screening, they lack biological context.[6] The CAA assay bridges this gap by measuring the antioxidant activity of compounds within a cellular environment.[12] The assay uses a probe, 2',7'-Dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells (e.g., HepG2) and deacetylated to the non-fluorescent DCFH. In the presence of ROS, which are induced by adding a radical generator like AAPH, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidant compounds that can penetrate the cell membrane will scavenge the ROS, thereby inhibiting the oxidation of DCFH and reducing fluorescence.[12]

Visualizing the CAA Workflow

CAA_Workflow A Seed HepG2 cells in 96-well plate B Treat cells with test compounds + DCFH-DA probe A->B 24h Incubation C Induce oxidative stress with AAPH (radical generator) B->C 1h Incubation D Measure fluorescence over time (Ex: 485 nm, Em: 538 nm) C->D E Calculate CAA units (quantify fluorescence inhibition) D->E

Caption: Step-by-step workflow for the Cellular Antioxidant Activity assay.

Materials & Reagents
  • HepG2 human liver cancer cell line

  • Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and antibiotics

  • DCFH-DA probe solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) radical initiator

  • Quercetin (positive control)

  • Black, clear-bottom 96-well plates suitable for cell culture and fluorescence reading

  • Fluorescence microplate reader

Step-by-Step Protocol
  • Cell Culture:

    • Seed HepG2 cells into a black, clear-bottom 96-well plate at a density that will result in confluence after 24 hours (e.g., 60,000 cells/well).[12]

  • Treatment:

    • After 24 hours, remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the hydroxyphenyl thiazole compounds and the positive control (quercetin) in treatment medium containing DCFH-DA.

    • Incubate for 1 hour to allow for compound uptake and probe de-esterification.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add the AAPH solution to all wells (except for negative controls) to induce peroxyl radical formation.

  • Measurement:

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.[12]

Data Analysis
  • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample.

  • The CAA value is calculated using the following formula:

    CAA unit = 100 - [ (AUCsample / AUCcontrol) * 100 ]

    • Where AUCsample is the area under the curve for the wells treated with the compound and AUCcontrol is for the control wells (cells + probe + AAPH, but no compound).

Data Summary and Interpretation

To effectively compare the antioxidant potential of your synthesized hydroxyphenyl thiazole compounds, summarize the quantitative data in a structured table.

Compound IDDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM TE)CAA Value (units) at X µM
HPT-001
HPT-002
HPT-003
Trolox
Quercetin

Interpretation:

  • A low IC₅₀ in DPPH and ABTS assays indicates potent radical scavenging.

  • A high FRAP value indicates strong reducing (electron-donating) power.

  • A high CAA value indicates that the compound is bioavailable and active within a cellular environment.

  • Discrepancies between chemical and cellular assays can provide valuable insights into a compound's membrane permeability, stability, and interaction with cellular components.

References

  • AIP Publishing. (2022). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings, 2391(1). Available at: [Link]

  • Al-Ghamdi, S. N., Al-Harbi, S. A., & Mohamed, A. M. E. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Center for Biotechnology Information. Available at: [Link]

  • Pękal, A., & Pyrzynska, K. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. PubMed. Available at: [Link]

  • G-Biosciences. DPPH Antioxidant Assay. Available at: [Link]

  • ResearchGate. The proposed mechanism for the antioxidant ability of compounds 1–37. Available at: [Link]

  • American Institute of Physics Inc. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. Available at: [Link]

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Rasayan J. Chem. Available at: [Link]

  • Zen-Bio. CAA Antioxidant Assay Kit. Available at: [Link]

  • MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available at: [Link]

  • Zen-Bio. DPPH Antioxidant Assay Kit. Available at: [Link]

  • MDPI. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Available at: [Link]

  • MDPI. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Available at: [Link]

  • MDPI. (2023). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Analytical Methods Used in Determining Antioxidant Activity: A Review. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Available at: [Link]

  • Taylor & Francis Online. (2023). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Available at: [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]

  • PubMed. (1995). Spectrophotometric determination of antioxidant activity. Available at: [Link]

Sources

Application Notes and Protocols for Antim-icrobial Susceptibility Testing of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Standardized Evaluation of Novel Thiazole-Based Antimicrobial Candidates

The escalating crisis of antimicrobial resistance necessitates the exploration and rigorous evaluation of novel chemical entities. Among these, thiazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of antimicrobial activities.[1][2][3] The thiazole scaffold is a key structural motif in various clinically used drugs and is known to interact with multiple biological targets.[1][4] Specifically, N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound of interest due to its structural features that suggest potential antimicrobial efficacy. Preliminary studies on related structures containing a 4-hydroxyphenyl group have indicated moderate antibacterial and antifungal properties, underscoring the need for a detailed investigation of this specific molecule.[5][6]

This document provides a comprehensive guide for researchers on the standardized antimicrobial susceptibility testing (AST) of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. Adherence to established protocols is paramount for generating reliable, reproducible, and comparable data, which is the bedrock of preclinical drug development. The methodologies detailed herein are grounded in the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][7]

The primary objective of these application notes is to equip researchers with the necessary protocols to determine the in vitro activity of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide against a panel of clinically relevant microorganisms. This includes detailed, step-by-step procedures for broth microdilution, agar dilution, and disk diffusion assays. Beyond procedural instructions, this guide elucidates the rationale behind critical experimental steps, offering insights into data interpretation and troubleshooting, thereby ensuring the scientific integrity of the findings.

I. Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the test compound's physicochemical properties is fundamental to accurate and reproducible AST.

Compound Details:

PropertyValue
IUPAC Name N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.27 g/mol [8]
Appearance Off-white to pale yellow powder (visual inspection)
Solubility While specific solubility data for this exact compound is not extensively published, it is anticipated to be soluble in dimethyl sulfoxide (DMSO).
Protocol 1: Preparation of Stock Solution

The preparation of a high-concentration, sterile stock solution is the initial critical step in all susceptibility testing methods. Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds in antimicrobial testing.

Materials:

  • N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Procedure:

  • Aseptic Technique: All procedures should be performed in a biological safety cabinet using sterile techniques to prevent contamination.

  • Weighing the Compound: Accurately weigh a precise amount of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide powder. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Dissolution: Add the weighed powder to a sterile vial. Add a small volume of sterile DMSO and vortex thoroughly to dissolve the compound completely. Add sterile DMSO to reach the final desired concentration (e.g., 1 mL for a 10 mg/mL solution).

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile vial. This is crucial to remove any potential microbial contamination from the powder or solvent.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower in the dark.

  • DMSO Concentration Control: It is imperative to ensure that the final concentration of DMSO in the test medium does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth. A DMSO-only control should be included in each assay to verify that the solvent at the tested concentration does not affect microbial viability.

II. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[9] This method is highly standardized by both CLSI and EUCAST.[2][10]

Workflow for Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare Stock Solution (Protocol 1) serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->serial_dilution inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic AgarDilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare Stock Solution (Protocol 1) add_compound Add Compound to Molten Agar stock->add_compound media Prepare Molten Mueller-Hinton Agar (MHA) media->add_compound inoculum Prepare Standardized Inoculum (0.5 McFarland) spot_inoculate Spot Inoculate Plates with Bacterial Suspensions inoculum->spot_inoculate pour_plates Pour Agar Plates with Serial Dilutions add_compound->pour_plates pour_plates->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination using the agar dilution method.

Protocol 3: Agar Dilution Assay

Materials:

  • Sterile petri dishes

  • Mueller-Hinton Agar (MHA)

  • Water bath

  • Inoculum replicating device (optional)

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize.

    • Cool the molten agar to 45-50°C in a water bath.

    • Prepare serial two-fold dilutions of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide in a suitable diluent.

    • Add 1 part of each antimicrobial dilution to 9 parts of molten MHA, mix thoroughly, and pour into sterile petri dishes to a depth of 3-4 mm.

    • Allow the agar to solidify completely.

    • Prepare a growth control plate containing MHA without the test compound.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland).

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the prepared agar plates with the bacterial suspensions. A multi-point inoculator can be used for this purpose.

    • Allow the spots to dry before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism.

IV. Disk Diffusion Assay for Qualitative Susceptibility Testing

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents. [11][12]It is based on the principle that an antimicrobial-impregnated disk placed on an agar plate inoculated with a bacterium will create a gradient of the antimicrobial, resulting in a zone of growth inhibition. [12]

Workflow for Disk Diffusion

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prepare_disks Prepare & Impregnate Filter Paper Disks apply_disks Apply Impregnated Disks to Agar Surface prepare_disks->apply_disks media Prepare Mueller-Hinton Agar (MHA) Plates swab_plate Swab MHA Plate for Confluent Growth media->swab_plate inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculum->swab_plate swab_plate->apply_disks incubate Incubate at 35°C for 16-20 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret as Susceptible, Intermediate, or Resistant measure_zones->interpret

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

Protocol 4: Disk Diffusion Assay

Materials:

  • Sterile 6 mm filter paper disks

  • MHA plates

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

Procedure:

  • Disk Preparation:

    • Prepare a solution of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide in a volatile solvent (e.g., ethanol or methanol) at a known concentration.

    • Aseptically apply a precise volume of this solution to each sterile filter paper disk to achieve the desired amount of compound per disk (e.g., 30 µg).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a standardized inoculum (0.5 McFarland) as previously described.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.

  • Disk Application:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Place disks sufficiently far apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disk.

V. Data Analysis and Interpretation

MIC Data:

The MIC is reported as the lowest concentration of the compound that inhibits visible growth. For a new compound, there will be no established clinical breakpoints. Therefore, the activity is typically compared to that of known standard antibiotics tested under the same conditions. Data can be presented as the MIC range, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates).

Disk Diffusion Data:

The zone diameters are interpreted as susceptible, intermediate, or resistant based on correlation with MIC values and established breakpoints. For a novel compound, these breakpoints are not available. Therefore, the zone diameters provide a qualitative measure of activity and can be used for screening purposes and to correlate with MIC data.

VI. Quality Control

To ensure the accuracy and reproducibility of AST results, it is essential to include quality control (QC) strains with known susceptibility profiles in each assay. Recommended QC strains from CLSI and EUCAST include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

The MIC values and zone diameters for these QC strains should fall within the acceptable ranges published in the most recent CLSI M100 or EUCAST documents.

VII. Troubleshooting

IssuePossible Cause(s)Recommended Action(s)
No growth in growth control wells/plates Inoculum too low, inactive organism, problem with mediaVerify inoculum density, use a fresh culture, check media quality and expiration date.
Growth in sterility control wells/plates Contamination of media or reagentsUse fresh, sterile materials and maintain aseptic technique.
Inconsistent MIC or zone diameter results Inconsistent inoculum density, improper incubation, variation in mediaStrictly adhere to standardized protocols for inoculum preparation, incubation, and media preparation.
Precipitation of the compound in media Poor solubility of the compoundRe-evaluate the solubility and consider using a lower starting concentration or a different solvent system (ensuring the final solvent concentration is not inhibitory).

VIII. Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. By adhering to these standardized methods, researchers can generate high-quality, reliable data that will be crucial for the continued development of this and other novel antimicrobial agents. The consistent application of these methodologies will facilitate meaningful comparisons across different studies and contribute to the global effort to combat antimicrobial resistance.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews.
  • EUCAST. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (2000). EUCAST Definitive Document E.Def 1.2, May 2000: Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents. Clinical Microbiology and Infection. [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. [Link]

  • Kim, Y. A., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. [Link]

  • Clinical and Laboratory Standards Institute. (2015). Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10. Scientific Research Publishing. [Link]

  • EUCAST. (n.d.). MIC Determination. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide dimethyl sulfoxide disolvate. Acta Crystallographica Section E. [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (2018). ResearchGate. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). Molecules. [Link]

  • EUCAST. (n.d.). EUCAST - Home. [Link]

  • CLSI. (n.d.). M02-Ed13 - Performance Standards for Antimicrobial Disk Susceptibility Tests - 13th Edition. ANSI Webstore. [Link]

  • Giske, C. G., et al. (2011). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Zedler, J., et al. (2021). Development of Quality Control Ranges for Biocide Susceptibility Testing. MDPI. [Link]

  • Åkerlund, A., et al. (2020). EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens. [Link]

  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI. [Link]

  • Updating Antimicrobial Susceptibility Testing Methods. (2012). Clinical Laboratory Science. [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]

  • Rubin Lab. (2020, July 27). Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing [Video]. YouTube. [Link]

  • CLSI. (n.d.). CLSI M07-A10 and CLSI M100-S25 - Package contains. ANSI Webstore. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. [Link]

  • Chemical structure of (A) DMSO, (B) DMS, (C) NMA, and (D) NMF. Models created using RasMol. The high-polarity sulfinyl group. ResearchGate. [Link]

Sources

Application Note & Protocols: A Strategic Approach to the In Vivo Evaluation of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigation

N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide belongs to the 2-aminothiazole class of heterocyclic compounds. This structural scaffold is a privileged motif in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The presence of the thiazole ring, combined with the hydroxyphenyl and acetamide groups, suggests a high potential for biological interaction, making this compound a person-of-interest for therapeutic development.[3]

However, a novel compound's potential is purely theoretical until validated through systematic in vivo testing. The critical challenge lies in designing a logical, stepwise experimental plan that efficiently characterizes its biological activity profile while minimizing the use of animals and resources.[4] This guide outlines such a strategy, explaining the causality behind each experimental choice to build a comprehensive preclinical data package.

Section 1: Foundational Steps - Compound Integrity and Formulation

Before any animal is dosed, the identity and purity of the test article must be unequivocally established. This is a non-negotiable prerequisite for data validity. Furthermore, a viable and stable formulation is essential for accurate and reproducible compound delivery.[5]

1.1. Physicochemical Characterization

  • Identity & Purity: Confirm the structure and purity of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity level of >95% is considered the minimum standard for in vivo studies.

  • Solubility: Determine the compound's solubility in a panel of pharmaceutically acceptable vehicles. This data is crucial for developing a suitable formulation for the chosen route of administration.

1.2. Formulation Development for Oral Administration Oral gavage is a common and convenient route for preclinical screening.[6] For hydrophobic compounds, a suspension is often the most practical approach.

Protocol 1: Preparation of a 0.5% CMC-Based Suspension

Objective: To prepare a uniform and stable suspension of a poorly water-soluble compound for oral administration in rodents.[5]

Materials:

  • N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

  • Sodium carboxymethylcellulose (Na-CMC), low viscosity

  • Sterile water for injection

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinder and beaker

Methodology:

  • Vehicle Preparation:

    • Weigh the required amount of Na-CMC for a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL).

    • While stirring sterile water in a beaker with a magnetic stirrer, slowly sprinkle the Na-CMC powder into the vortex to prevent clumping.[5]

    • Continue stirring until the Na-CMC is fully dissolved and the solution is clear. This may take several hours.

  • Compound Suspension:

    • Accurately weigh the required amount of the test compound based on the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of compound for 10 mL of vehicle).

    • If the compound's particle size is large, gently triturate it to a fine powder in a mortar and pestle.

    • Add a small volume of the prepared 0.5% CMC vehicle to the powder to create a thick, uniform paste. This process, known as levigation, is critical for ensuring particle dispersion.[5]

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the final suspension to a suitable container and maintain continuous stirring until administration to ensure homogeneity.

Section 2: Safety & Tolerability - The Gateway to Efficacy

The primary goal of initial in vivo studies is to establish a safe dose range. This prevents unintended toxicity from confounding efficacy results and is an ethical requirement. The OECD provides clear guidelines for acute toxicity studies, which are designed to minimize animal usage.[7]

Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute toxicity profile of the compound after a single oral dose and to identify a dose range for subsequent efficacy studies.[8]

Animal Model:

  • Species: Rat (e.g., Wistar or Sprague-Dawley) is preferred.[9]

  • Sex: Use only female animals, as they are generally slightly more sensitive.[8]

  • Age/Weight: Young adult animals (8-12 weeks old), with weight variation not exceeding ± 20% of the mean.[9]

  • Group Size: 3 animals per step.[8]

Methodology:

  • Acclimatization: Acclimate animals to the housing conditions for at least 5 days prior to the experiment.

  • Fasting: Fast animals overnight (withhold food, not water) before dosing.[6]

  • Dosing:

    • Administer the compound formulation via oral gavage. The volume should not exceed 10 mL/kg.

    • Start with a dose of 300 mg/kg (a default starting dose in the absence of prior information).

    • Dose animals sequentially, with a 48-hour interval between each animal within a group.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions, lethargy).

    • Record body weight just before dosing and on days 7 and 14.

  • Dose Progression: The progression follows the OECD 423 flowchart.

    • If 0-1/3 animals die at 300 mg/kg: Proceed to a higher dose (2000 mg/kg) in a new group of 3 animals.

    • If 2-3/3 animals die at 300 mg/kg: Proceed to a lower dose (50 mg/kg) in a new group of 3 animals.

    • The study is complete when a dose causing mortality or evident toxicity is identified, or when no effect is seen at the highest dose.

Data Presentation:

Dose Group (mg/kg)Number of AnimalsMortality (within 14 days)Clinical Signs of ToxicityBody Weight Change (%)
Vehicle (0.5% CMC)30/3None observed+5 to +8%
300 (starting dose)3TBDTBDTBD
2000 (if applicable)3TBDTBDTBD
50 (if applicable)3TBDTBDTBD

Section 3: Efficacy Screening - Unveiling Therapeutic Potential

Based on the known activities of the thiazole scaffold, initial efficacy testing should logically focus on anti-inflammatory and analgesic models.[1][2] Acute models are preferred for initial screening as they are rapid, reproducible, and mechanistically well-understood.[10]

Overall Preclinical Testing Workflow

The following diagram illustrates the logical progression from initial compound handling to efficacy evaluation.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Safety & Dosing cluster_2 Phase 3: Efficacy Screening A Compound Synthesis & QC (Purity >95%) B Solubility & Formulation Dev. A->B Characterize C Acute Toxicity Study (OECD 423) B->C Proceed to In Vivo D Determine MTD & Select Efficacy Doses C->D Inform E Model 1: Acute Inflammation (Carrageenan Paw Edema) D->E Test Doses F Model 2: Acute Pain (Formalin Test) D->F Test Doses G Data Analysis & Go/No-Go Decision E->G F->G

Caption: General workflow for preclinical evaluation.

Protocol 3: Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory)

Scientific Rationale: This is a classic, highly reproducible model of acute inflammation.[11][12] Carrageenan injection induces a biphasic inflammatory response. The early phase involves histamine and serotonin release, while the late phase (3-5 hours) is mediated by prostaglandins and cyclooxygenase (COX) enzymes.[13] Inhibition of edema in the late phase suggests potential NSAID-like activity.

Animal Model: Wistar or Sprague-Dawley rats (150-200g).

Experimental Groups (n=6-8 per group):

  • Negative Control: Vehicle (0.5% CMC)

  • Positive Control: Indomethacin (10 mg/kg, p.o.) or another standard NSAID.

  • Test Compound Group 1: Low Dose (e.g., 10 mg/kg, p.o.)

  • Test Compound Group 2: Mid Dose (e.g., 30 mg/kg, p.o.)

  • Test Compound Group 3: High Dose (e.g., 100 mg/kg, p.o.) (Doses should be selected based on the acute toxicity study results and should be well below the maximum tolerated dose.)

Methodology:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation:

    • Edema Volume = (Paw volume at time t) - (Paw volume at time 0)

    • Percent Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Mean Edema Volume at 3h (mL) ± SEM% Inhibition of Edema at 3h
Vehicle-TBD0%
Indomethacin10TBDTBD
Compound (Low)10TBDTBD
Compound (Mid)30TBDTBD
Compound (High)100TBDTBD
Protocol 4: The Formalin Test in Mice (Analgesic)

Scientific Rationale: The formalin test is a robust model that assesses a compound's effect on both acute nociceptive pain and more persistent, inflammatory-mediated pain.[14] The test has two distinct phases:

  • Phase 1 (0-5 min): An acute neurogenic pain phase resulting from the direct chemical stimulation of nociceptors.

  • Phase 2 (15-40 min): A tonic, inflammatory pain phase involving central sensitization in the spinal cord and the release of inflammatory mediators.[15] Centrally acting analgesics (like opioids) inhibit both phases, while peripherally acting drugs (like NSAIDs) primarily inhibit Phase 2.

Animal Model: Swiss Albino mice (20-25g).

Experimental Groups (n=8-10 per group):

  • Negative Control: Vehicle (0.5% CMC)

  • Positive Control (Central): Morphine (5 mg/kg, s.c.)

  • Positive Control (Peripheral): Indomethacin (20 mg/kg, p.o.)

  • Test Compound Groups: Low, Mid, and High doses (p.o.)

Methodology:

  • Compound Administration: Administer test compounds orally 60 minutes before the formalin injection. Administer morphine subcutaneously 30 minutes prior.

  • Acclimatization: Place mice in individual observation chambers for at least 30 minutes to acclimate.

  • Induction of Nociception: Inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.

  • Observation: Immediately after injection, return the mouse to the chamber and record the total time (in seconds) the animal spends licking, biting, or shaking the injected paw.

    • Phase 1: Record licking time from 0 to 5 minutes.

    • Phase 2: Record licking time from 15 to 40 minutes.

Inflammatory Pain Pathway

This diagram shows the simplified pathway that the formalin and carrageenan models probe, highlighting the role of COX enzymes, a potential target for the test compound.

G cluster_0 Cellular Level Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX-1 / COX-2 (Potential Target) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation (Vasodilation, Edema) PGs->Inflammation Pain Pain (Nociceptor Sensitization) PGs->Pain

Caption: Simplified Prostaglandin Synthesis Pathway in Inflammation.

Section 4: Ethical Considerations and Reporting

All animal experiments must be conducted with the utmost ethical consideration.

  • Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied at every stage of experimental design.

  • Reporting: All research findings should be reported in accordance with the ARRIVE 2.0 guidelines.[16][17] This includes detailed reporting on study design, sample size calculation, inclusion/exclusion criteria, randomization, and blinding to ensure transparency and reproducibility.

Conclusion

This application note provides a strategic and scientifically-grounded framework for the initial in vivo assessment of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. By following a logical progression from foundational safety studies to validated models of inflammation and pain, researchers can efficiently generate the critical data needed to make an informed decision on the therapeutic potential of this novel compound.

References

  • Hosseinzadeh L, et al. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Res Pharm Sci. 2017;12(5):366-374. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2021;26(6):1683. Available from: [Link]

  • Gautam MK, et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Front Pharmacol. 2019;10:1066. Available from: [Link]

  • Krasavin M, et al. Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. Arch Pharm (Weinheim). 2009;342(7):420-7. Available from: [Link]

  • NCBI Bookshelf. Assay Guidance Manual: In Vivo Assay Guidelines. 2012. Available from: [Link]

  • Gregory KR, et al. An overview of animal models of pain: disease models and outcome measures. J Pain. 2013;14(11):1255-69. Available from: [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Animal Models for Inflammation: A Review. 2016;6(2):118-123. Available from: [Link]

  • ARRIVE Guidelines. The ARRIVE guidelines 2.0. Available from: [Link]

  • International Association for the Study of Pain (IASP). Animal Models for Translational Pain Research. 2022. Available from: [Link]

  • Pharmacia. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. 2024;71:341-348. Available from: [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. Methods Protoc. 2023;6(4):68. Available from: [Link]

  • Hosseinzadeh L, et al. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Arch Pharm (Weinheim). 2013;346(11):812-8. Available from: [Link]

  • Slideshare. Screening models for inflammatory drugs. 2016. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. 2017;8(4):1411-1417. Available from: [Link]

  • BioPharma Services Inc. Developing Formulations for Phase 1 Clinical Trials. 2023. Available from: [Link]

  • du Sert NP, et al. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biol. 2020;18(7):e3000411. Available from: [Link]

  • EPH - International Journal of Biological & Pharmaceutical Science. SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. 2020. Available from: [Link]

  • ResearchGate. OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. 2019. Available from: [Link]

  • Frontiers in Pain Research. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. 2022;3:878891. Available from: [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. 2024. Available from: [Link]

  • Romero Molina MA. Animal models to evaluate analgesic effects using isobolographic analysis. J Appl Bio-Sci. 2017;1(1):1-3. Available from: [Link]

  • National Toxicology Program. OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. 2001. Available from: [Link]

  • El-Gazzar MG, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1460. Available from: [Link]

  • Gautam MK, et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Front Pharmacol. 2019;10:1066. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. 2011;3(6):352-359. Available from: [Link]

  • Yunus U, et al. N-(Thiazol-2-yl)acetamide. Acta Crystallogr Sect E Struct Rep Online. 2008;64(Pt 8):o1516. Available from: [Link]

  • Noolvi MN, et al. N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Acta Crystallogr Sect E Struct Rep Online. 2012;68(Pt 10):o2927. Available from: [Link]

  • ResearchGate. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Antimicrob Agents Chemother. 2024. Available from: [Link]

  • EQUATOR Network. The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. 2020. Available from: [Link]

  • FEBS Network. The ARRIVE Guidelines: A framework to plan your next in vivo experiment. 2023. Available from: [Link]

  • National Toxicology Program. OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. 2002. Available from: [Link]

  • Bazan HA, et al. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Eur J Med Chem. 2020;202:112600. Available from: [Link]

  • National Toxicology Program. OECD Test Guideline 401: Acute Oral Toxicity. 1987. Available from: [Link]

  • ResearchGate. Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. 2010. Available from: [Link]

  • Smajlagić A, et al. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technol Health Care. 2022;11(1):1-6. Available from: [Link]

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Spectroscopic Characterization of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide: A Multi-technique Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the thiazole moiety in various therapeutic agents.[1][2] We present detailed protocols and expected data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The causality behind experimental choices is explained, and the integration of data from these orthogonal techniques for unambiguous structure confirmation is detailed. This guide is intended for researchers in synthetic chemistry, drug discovery, and quality control who require robust methods for structural verification.

Introduction and Significance

N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide belongs to the thiazole class of heterocyclic compounds, a core structure in numerous pharmacologically active molecules, including antibacterial and anti-inflammatory agents.[1][3] The precise characterization of such molecules is a critical step in the drug development pipeline, ensuring purity, identity, and stability. This document outlines the application of fundamental spectroscopic techniques to provide a complete structural profile of the title compound.

Compound Profile:

  • IUPAC Name: N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

  • Molecular Formula: C₁₁H₁₀N₂O₂S[4]

  • Molecular Weight: 234.27 g/mol [4]

  • Chemical Structure:

    
    
    

Integrated Spectroscopic Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates the logical progression from sample preparation to final structure validation, integrating data from MS, IR, and NMR.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis & Purification QC Purity Check (HPLC/TLC) Synthesis->QC MS Mass Spectrometry (MS) QC->MS IR Infrared (IR) Spectroscopy QC->IR NMR NMR Spectroscopy (¹H, ¹³C) QC->NMR MW Molecular Weight & Formula MS->MW Provides FG Functional Groups IR->FG Identifies CH_Framework C-H Framework & Connectivity NMR->CH_Framework Elucidates Confirmation Structure Confirmed MW->Confirmation FG->Confirmation CH_Framework->Confirmation G MS MS Data m/z = 235.05 [M+H]⁺ Confirmation Confirmed Structure: N-[5-(4-hydroxyphenyl) -1,3-thiazol-2-yl]acetamide MS->Confirmation Confirms Molecular Formula C₁₁H₁₀N₂O₂S IR IR Data ν(OH), ν(NH), ν(C=O) IR->Confirmation Confirms Functional Groups (Phenol, Amide) H_NMR ¹H NMR Data Signals for Ar-H, NH, OH, CH₃ H_NMR->Confirmation Confirms Proton Environment & Connectivity C_NMR ¹³C NMR Data 9 unique carbons (C=O, Ar-C, CH₃) C_NMR->Confirmation Confirms Carbon Skeleton

Caption: Logic diagram for final structure confirmation.

  • MS data confirms the molecular weight and formula (C₁₁H₁₀N₂O₂S).

  • IR data confirms the presence of the key functional groups: a phenol (-OH), a secondary amide (-NHC=O), and aromatic rings.

  • ¹H NMR data confirms the presence and connectivity of all protons: a disubstituted p-hydroxyphenyl ring, a single thiazole proton, a labile amide proton, a labile phenol proton, and an acetyl methyl group.

  • ¹³C NMR data confirms the carbon skeleton, showing 9 unique carbon environments consistent with the proposed structure, including the amide carbonyl, aromatic, and methyl carbons.

Together, these datasets provide unequivocal evidence for the assigned structure of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17625, 2-Acetamidothiazole. Available at: [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medicinal and Organic Chemistry, 5(4), 73–77. Available at: [Link]

  • Abida Qureshi, Alka Pradhan (2019). Short Review on Thiazole Derivative. Journal of Drug Delivery and Therapeutics, 9(4-A), 819-823. Available at: [Link]

  • Request PDF (n.d.). Thiazole derivatives: Synthesis, characterization, biological and DFT studies. Available at: [Link]

  • El-Sayed, W. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794. Available at: [Link]

  • Rivera-Chávez, E., et al. (2018). Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide. IUCrData, 3(12), x181825. Available at: [Link]

  • Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • PubChemLite (n.d.). N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. Available at: [Link]

  • Gomha, S. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, providing step-by-step solutions and the scientific reasoning behind them.

Recrystallization Issues

Question 1: My compound precipitates out of solution too quickly during recrystallization, resulting in a fine powder instead of distinct crystals. How can I improve my crystal growth?

Answer:

Rapid precipitation, often termed "crashing out," can trap impurities within the crystal lattice, undermining the purification process.[1] To promote slower, more selective crystal growth, consider the following strategies:

  • Increase the Solvent Volume: You may have used the absolute minimum amount of hot solvent to dissolve your compound. While this maximizes yield, it can also lead to rapid supersaturation upon cooling. Try adding a small excess of the hot solvent (e.g., 5-10% more) to keep the compound in solution for a longer period as it cools.[1]

  • Insulate the Crystallization Vessel: Slowing the rate of cooling is crucial. After dissolving your compound in the hot solvent, cover the flask with a watch glass and place it on a surface that does not conduct heat well, such as a cork ring or a folded towel. You can also place the flask within a larger, empty beaker to create an insulating air jacket.[1]

  • Employ a Co-solvent System: If you are using a single solvent, consider a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear again, and then allow it to cool slowly. A common example for compounds like this is a mixture of ethanol and water or ethyl acetate and hexanes.[2]

Question 2: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer:

The failure of a compound to crystallize is usually due to either excessive solvent or the absence of a nucleation site. Here’s how to troubleshoot this:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for the first crystals to form.[1]

    • Seeding: If you have a small amount of the pure compound, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[1]

  • Reduce Solvent Volume: If nucleation techniques are unsuccessful, it's likely that your solution is not supersaturated. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to the "crashing out" problem discussed previously.[1]

  • Consider a Different Solvent: If all else fails, the chosen solvent may not be appropriate. Evaporate the current solvent and attempt recrystallization with a different solvent or solvent system.

Column Chromatography Challenges

Question 3: My compound is streaking or "tailing" on the silica gel column, leading to poor separation from impurities. What is causing this and how can I fix it?

Answer:

Tailing is a common issue when purifying polar compounds, especially those with acidic protons like the phenolic hydroxyl group in N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, on silica gel. The acidic nature of silica gel can lead to strong interactions with your compound, causing it to elute slowly and as a broad band.

Here are some effective strategies to mitigate tailing:

  • Modify the Mobile Phase:

    • Add a Polar Modifier: Incorporating a small amount of a more polar solvent like methanol into your eluent system (e.g., 1-5% methanol in dichloromethane) can help to displace the compound from the active sites of the silica gel, leading to more symmetrical peaks.[3]

    • Use a Different Solvent System: For aromatic compounds, sometimes switching from traditional ethyl acetate/hexane systems to those containing toluene can improve separation. A mobile phase of ethyl acetate in toluene might offer better selectivity.[3]

  • Use a Different Stationary Phase:

    • Neutral Alumina: If tailing persists, consider switching to a neutral alumina column. Alumina is less acidic than silica and can be a better choice for purifying compounds with basic or acidic functionalities.[3]

  • Pre-treat the Silica Gel:

    • Triethylamine Wash: You can neutralize the acidic sites on the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% in your mobile phase) before loading your compound. This is particularly useful if your compound has basic functional groups.

Workflow for Troubleshooting Tailing in Column Chromatography

Caption: A decision-making workflow for addressing tailing issues during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter in my crude N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide?

A1: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:

  • Unreacted Starting Materials: 4-hydroxybenzaldehyde and thiosemicarbazide.

  • Intermediate: 2-amino-5-(4-hydroxyphenyl)-1,3-thiazole (the product before the acetylation step).

  • Side-products from Acetylation: Di-acetylated products or O-acetylated products, where the phenolic hydroxyl group is also acetylated.

  • Degradation Products: The thiazole ring can be susceptible to cleavage under harsh acidic or basic conditions. The phenolic hydroxyl group can be prone to oxidation.[4][5]

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • TLC Analysis: Spot your collected fractions onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Combine fractions that show a single spot with the same retention factor (Rf) as your pure compound.

  • Staining: If your compound or impurities are not UV-active, you can use a staining solution (e.g., potassium permanganate or iodine) to visualize the spots.

Q3: My compound appears pure by TLC, but the yield is very low after purification. What are the common causes of low yield?

A3: Low yield can be attributed to several factors throughout the purification process:

  • Recrystallization:

    • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Column Chromatography:

    • Irreversible adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel.

    • Broad elution profile: If your compound elutes over a large number of fractions, it can be difficult to collect all of it without including impurities.

  • General Handling: Physical loss of product during transfers between flasks and filtration steps.

Q4: Is HPLC a suitable method for analyzing the purity of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the final purity of your compound and can also be used for preparative purification.

  • Method Development: A reversed-phase C18 column is a good starting point.[6] The mobile phase will typically consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • For Thiazole Derivatives: The pH of the mobile phase can be critical for achieving good separation of thiazole-containing compounds.[7] Using a buffer to control the pH can be beneficial.

Quantitative Data Summary: Common Solvents for Purification

Purification MethodSolvent/Solvent SystemKey Considerations
Recrystallization Ethanol/WaterGood for moderately polar compounds.
Ethyl Acetate/HexaneA versatile system for a range of polarities.
MethanolHighly effective at dissolving polar compounds.
Column Chromatography Dichloromethane/MethanolGood for eluting polar compounds from silica gel.
Ethyl Acetate/HexaneA standard system for compounds of moderate polarity.
Toluene/Ethyl AcetateCan offer different selectivity for aromatic compounds.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel or neutral alumina as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the least polar solvent system, gradually increasing the polarity (gradient elution) to move your compound down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Logical Relationship of Purification Steps

Purification_Workflow Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Analysis Purity Analysis (TLC/HPLC) Recrystallization->Purity_Analysis Column_Chromatography Column Chromatography Column_Chromatography->Purity_Analysis Purity_Analysis->Column_Chromatography Purity Not Acceptable Pure_Product Pure Product Purity_Analysis->Pure_Product Purity Acceptable

Caption: A typical workflow for the purification of an organic compound.

References

  • Photocatalytic degradation of p-hydroxyphenylacetic acid (p-HPA) and Acetaminophen (ACTP) using bismuth catalyst BiOClxIy and Fe(III)-EDDS/UV/H2O2-Na2S2O8. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023, June 18). Waters Blog. Retrieved January 28, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 28, 2026, from [Link]

  • Trouble with Column Chromatography of phenolic compounds. (2023, August 6). Reddit. Retrieved January 28, 2026, from [Link]

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. (2016). AIP Publishing. Retrieved January 28, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022, June 22). National Institutes of Health. Retrieved January 28, 2026, from [Link]

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Validation & Comparative

A Framework for Comparative Analysis of Novel Tyrosine Kinase Inhibitors: Evaluating N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity and Potency in Tyrosine Kinase Inhibition

Tyrosine kinases (TKs) are a large family of enzymes that play a pivotal role in intracellular signal transduction pathways, regulating critical cellular processes such as growth, differentiation, and survival.[1] Their aberrant activation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of various malignancies.[3] These small molecules typically compete with adenosine triphosphate (ATP) at the catalytic site of the kinase, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

This guide focuses on providing a comprehensive framework for the evaluation and comparison of novel TKI candidates, using the compound N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide as a case study. This molecule possesses a thiazole ring, a heterocyclic scaffold found in numerous biologically active compounds, including several approved kinase inhibitors.[4][5] While N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide has been noted for its antioxidant, antimicrobial, and potential antitumor activities, specific data on its tyrosine kinase inhibitory profile is not yet publicly available.[6]

Therefore, this document will serve as a methodological guide for researchers and drug development professionals. It will outline the essential experimental workflows required to characterize the potency, selectivity, and cellular efficacy of a novel compound like N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide and compare it against well-established TKIs. For illustrative purposes, we will use the following established inhibitors as benchmarks:

  • Imatinib (Gleevec®): A first-generation inhibitor of the BCR-ABL kinase, used in the treatment of chronic myeloid leukemia (CML).

  • Gefitinib (Iressa®): An inhibitor of the epidermal growth factor receptor (EGFR) kinase, used in the treatment of non-small cell lung cancer.

  • Sunitinib (Sutent®): A multi-targeted TKI that inhibits VEGFR, PDGFR, and other kinases, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Comparative Experimental Workflow: From In Vitro Potency to Cellular Efficacy

A rigorous comparative evaluation of a novel TKI candidate involves a multi-pronged approach, starting from direct enzymatic inhibition and progressing to cellular and potentially in vivo models. The following sections detail the key experimental protocols and the rationale behind them.

Part 1: In Vitro Kinase Inhibition Assay

The Scientific Rationale (The "Why"): The first critical step is to determine if the compound directly inhibits the enzymatic activity of specific tyrosine kinases and to quantify its potency. This is typically achieved through in vitro kinase assays using purified recombinant kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. By screening the compound against a panel of kinases, a selectivity profile can be established.

Experimental Protocol: Fluorescence-Based In Vitro Kinase Assay

This protocol describes a common method for measuring kinase activity and its inhibition.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Prepare a stock solution of the test compound (e.g., N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide) and benchmark inhibitors in 100% DMSO.

    • Prepare a solution of the tyrosine kinase of interest and its specific peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound in a series of dilutions (e.g., 10-point, 3-fold serial dilution). Include wells with a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase and substrate solution to all wells.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate competitive inhibition assessment.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as introducing an antibody that recognizes the phosphorylated substrate, which is linked to a fluorescent probe.

    • Read the fluorescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile

The results should be summarized in a clear table for easy comparison.

Kinase TargetN-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (IC50, nM)Imatinib (IC50, nM)Gefitinib (IC50, nM)Sunitinib (IC50, nM)
BCR-ABL Data to be determined25 - 100>10,000250
EGFR Data to be determined>10,0002 - 371,000
VEGFR2 Data to be determined5001,0009
PDGFRβ Data to be determined100>10,0002
c-Kit Data to be determined100>10,0001
Src Data to be determined>10,000100100

Note: IC50 values for benchmark inhibitors are approximate and can vary depending on assay conditions.

G cluster_workflow In Vitro Kinase Assay Workflow prep Reagent Preparation (Kinase, Substrate, ATP, Compound) plate Plate Compound Dilutions prep->plate add_kinase Add Kinase & Substrate plate->add_kinase incubate1 Pre-incubation (10 min) add_kinase->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Kinase Reaction (60 min) add_atp->incubate2 stop Stop Reaction incubate2->stop detect Detection of Phosphorylation stop->detect read Read Signal detect->read analyze Data Analysis (IC50 determination) read->analyze

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Part 2: Cell-Based Assays

The Scientific Rationale (The "Why"): While in vitro assays are crucial for determining direct enzymatic inhibition, they do not account for factors such as cell permeability, metabolism, or off-target effects within a cellular context. Therefore, cell-based assays are essential to assess the compound's activity in a more biologically relevant system.

Purpose: To evaluate the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the activity of specific tyrosine kinases. A potent and selective TKI should preferentially inhibit the growth of cell lines that are "addicted" to the target kinase.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7]

  • Cell Seeding:

    • Culture cancer cell lines of interest (e.g., K562 for BCR-ABL, A431 for EGFR, and HUVEC for VEGFR) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and benchmark inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Data Presentation: Comparative Cell Viability

Cell Line (Target Kinase)N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (GI50, µM)Imatinib (GI50, µM)Gefitinib (GI50, µM)Sunitinib (GI50, µM)
K562 (BCR-ABL) Data to be determined0.1 - 0.5>101 - 5
A431 (EGFR) Data to be determined>100.01 - 0.15 - 10
HUVEC (VEGFR) Data to be determined>10>100.01 - 0.05
MCF-7 (Control) Data to be determined>105 - 105 - 10

Note: GI50 values are approximate and can vary based on cell line and assay conditions.

Purpose: To provide direct evidence that the compound inhibits the target kinase within the cell by assessing the phosphorylation status of the kinase and its downstream signaling proteins. A successful TKI should decrease the phosphorylation of its target without significantly affecting the total protein levels of that target.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Plate cells and treat them with the test compound at various concentrations for a short period (e.g., 1-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize the data, the membrane can be stripped of the first set of antibodies and reprobed with an antibody that recognizes the total amount of the target protein (e.g., anti-total-EGFR).

Data Interpretation: A dose-dependent decrease in the band intensity corresponding to the phosphorylated protein, with no significant change in the total protein band, indicates on-target inhibition.

G cluster_pathway Generic Tyrosine Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer adaptor Adaptor Proteins dimer->adaptor ras_raf Ras/Raf/MEK/ERK Pathway adaptor->ras_raf pi3k PI3K/Akt/mTOR Pathway adaptor->pi3k proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k->proliferation tki Tyrosine Kinase Inhibitor tki->dimer Inhibits Phosphorylation

Caption: Inhibition of a generic RTK signaling pathway by a TKI.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of novel tyrosine kinase inhibitor candidates, using N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide as a conceptual example. The outlined experimental workflows, from in vitro kinase assays to cell-based functional and mechanistic studies, are essential for determining the potency, selectivity, and cellular efficacy of a new compound.

For N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, the presence of the thiazole scaffold suggests that it is a promising starting point for investigation as a kinase inhibitor. The next logical steps would be to perform the experiments detailed in this guide, starting with a broad kinase screen to identify potential targets, followed by more focused cellular assays based on the screening results. A thorough understanding of its structure-activity relationship, pharmacokinetics, and in vivo efficacy would be the subsequent steps in its journey as a potential therapeutic agent. This structured approach ensures a data-driven and scientifically rigorous evaluation, which is paramount in the field of drug discovery.

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A Comparative Guide to the Cytotoxicity of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the thiazole nucleus has emerged as a cornerstone in medicinal chemistry, underpinning the structure of numerous compounds with potent anti-cancer properties.[1][2] This guide provides a comparative analysis of the cytotoxic effects of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide and its derivatives, offering a synthesis of experimental data to elucidate structure-activity relationships (SAR) and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.

The rationale for focusing on this particular chemical series stems from the established pharmacological importance of the 1,3-thiazole ring. Its derivatives are known to exert anti-cancer effects through diverse mechanisms, including the induction of apoptosis, interference with crucial cancer cell signaling pathways, and inhibition of cell proliferation.[3][4] By systematically evaluating the impact of various substitutions on the core structure of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, we can discern the chemical modifications that potentiate its cytotoxic activity, paving the way for the rational design of more effective anti-cancer agents.

Comparative Cytotoxicity Analysis (IC50)

The in vitro cytotoxic activity of a compound is a critical initial determinant of its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. The following table summarizes the IC50 values for a selection of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide derivatives and related thiazole/thiadiazole compounds against various human cancer cell lines. This comparative data is essential for identifying the most potent derivatives and understanding the influence of different functional groups on cytotoxicity.

Compound IDCore StructureR Group (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
Derivative A 5-phenyl-4,5-dihydro-1,3,4-thiadiazole4-hydroxySK-MEL-2 (Skin Cancer)4.27 µg/mL*[5][6]
SK-OV-3 (Ovarian Cancer)>10 µg/mL[5]
HCT15 (Colon Cancer)8.25 µg/mL[5]
A549 (Lung Cancer)>10 µg/mL[5]
Derivative B N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide3-fluoroPC3 (Prostate Cancer)12.6[7]
Derivative C N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide3-methoxyHT-29 (Colon Cancer)3.1[7]
Derivative D N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide2-chloroSKNMC (Neuroblastoma)4.5[7]
Derivative E 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide3-chloroMCF-7 (Breast Cancer)Not specified, but showed best caspase activation[3]
Derivative F 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide4-chloroMCF-7 (Breast Cancer)Not specified, but showed best caspase activation[3]

Note: IC50 value for Derivative A is provided in µg/mL in the source material. Conversion to µM requires the molecular weight of the specific compound (N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide), which is approximately 309.34 g/mol , resulting in an approximate IC50 of 13.8 µM.

Structure-Activity Relationship (SAR) Insights

The data presented above, although derived from studies on structurally related series, allows for the deduction of preliminary structure-activity relationships. A critical observation is the profound influence of the substituents on the phenyl ring attached to the thiazole or thiadiazole core.

The presence of a 4-hydroxy group on the phenyl ring (Derivative A) conferred potent activity against the SK-MEL-2 skin cancer cell line.[5][6] This suggests that hydrogen bonding capabilities and electronic properties imparted by the hydroxyl group may be crucial for interaction with biological targets in this cell type.

Furthermore, the position and nature of halogen and methoxy substituents significantly impact cytotoxicity. For instance, a meta-methoxy group (Derivative C) resulted in the highest potency against the HT-29 colon cancer cell line, while an ortho-chloro substituent (Derivative D) was most effective against the SKNMC neuroblastoma cell line.[7] This highlights the importance of substituent position in optimizing drug-target interactions, likely by influencing the overall conformation and electronic distribution of the molecule.

Interestingly, studies on a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives revealed that compounds with chloro-substituents at the 3 and 4 positions of the phenyl ring were the most effective inducers of apoptosis in MCF-7 breast cancer cells.[3] This indicates that electron-withdrawing groups on the phenyl ring can enhance pro-apoptotic activity. The collective findings underscore that an optimal electron density on the C-5 phenyl ring is a critical determinant of the cytotoxic activity of these heterocyclic compounds.[5]

Mechanistic Insights: Induction of Apoptosis

A key mechanism through which thiazole derivatives exert their anti-cancer effects is the induction of programmed cell death, or apoptosis. This is a highly regulated process essential for eliminating damaged or cancerous cells. Several studies have indicated that N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide derivatives and related compounds trigger apoptosis through the intrinsic, or mitochondrial, pathway.

This pathway is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a hallmark of this process.[3] The activation of caspase-3 leads to the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.

The following diagram illustrates the proposed apoptotic pathway initiated by these thiazole derivatives.

apoptosis_pathway Thiazole_Derivative Thiazole Derivative Mitochondrion Mitochondrion Thiazole_Derivative->Mitochondrion Induces Stress Caspase9 Pro-Caspase-9 Mitochondrion->Caspase9 Release of Cytochrome c (initiates activation) Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation PARP PARP Active_Caspase3->PARP Cleaves Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP (Inactive) PARP->Cleaved_PARP

Caption: General workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Thiazole derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium. [8]Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the growth medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilizing agent (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package.

Detailed Protocol: Western Blotting for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is employed to measure the levels of key proteins involved in the apoptotic cascade, such as caspases and PARP.

Materials:

  • Treated and untreated cell samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with the thiazole derivatives for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. Use a loading control like β-actin to normalize the results.

Conclusion and Future Directions

The N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide scaffold and its derivatives represent a promising class of compounds for the development of novel anti-cancer agents. The comparative analysis of their cytotoxicities reveals that strategic modification of the peripheral functional groups, particularly on the phenyl ring, can significantly enhance their potency and selectivity against various cancer cell lines. The primary mechanism of action for the more potent derivatives appears to be the induction of apoptosis via the intrinsic pathway, marked by the activation of caspases.

Future research should focus on synthesizing a broader and more systematic library of derivatives based on the N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide core. This will enable a more refined understanding of the structure-activity relationships and the identification of lead compounds with superior pharmacological profiles. Subsequent in-depth mechanistic studies, including the investigation of upstream signaling events and potential off-target effects, will be crucial. Ultimately, promising candidates should be advanced to in vivo animal models to evaluate their efficacy and safety in a more complex biological system, with the long-term goal of translating these findings into clinically effective cancer therapies.

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A Comparative In Vivo Evaluation of the Anti-inflammatory Efficacy of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of a novel thiazole derivative, N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. We present a multi-model approach designed to rigorously assess the compound's efficacy in both acute and chronic inflammatory settings. Detailed, step-by-step protocols for carrageenan-induced paw edema, lipopolysaccharide-induced systemic inflammation, and complete Freund's adjuvant-induced arthritis are provided. This guide emphasizes a self-validating experimental design, incorporating well-established positive controls and multi-level readouts, including macroscopic clinical scoring, biochemical analysis of pro-inflammatory mediators, and histopathological evaluation. The objective is to offer researchers a robust and scientifically sound methodology to compare the performance of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide against standard-of-care anti-inflammatory agents, thereby elucidating its therapeutic potential.

Introduction: The Rationale for Investigating N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

The thiazole ring is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities.[1] The compound of interest, N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, incorporates this heterocyclic core with a hydroxyphenyl group, a feature often associated with antioxidant and anti-inflammatory effects. While structurally related to some known anti-inflammatory agents, its specific in vivo efficacy has not been extensively characterized.[2][3] This guide outlines a systematic approach to validate its anti-inflammatory potential, moving from acute, localized inflammation to more complex, systemic, and chronic models.

The primary hypothesis is that N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide will attenuate inflammatory responses by modulating key inflammatory pathways, potentially involving the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] To test this, we will employ a series of well-established in vivo models and compare the compound's performance against Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[5]

Experimental Design: A Multi-Model Approach for Robust Validation

A multi-pronged approach using different in vivo models is crucial for a comprehensive evaluation of a novel anti-inflammatory compound.[6] This allows for the assessment of its efficacy against various facets of the inflammatory response, from acute edema to chronic joint destruction.

In Vivo Models at a Glance
Model Type of Inflammation Key Pathological Features Primary Endpoints
Carrageenan-Induced Paw EdemaAcute, LocalizedEdema, Erythema, HyperalgesiaPaw Volume/Thickness
Lipopolysaccharide (LPS)-Induced Systemic InflammationAcute, SystemicCytokine Storm, Sickness Behavior, Organ InflammationSerum Cytokine Levels (TNF-α, IL-6), Sickness Score
Complete Freund's Adjuvant (CFA)-Induced ArthritisChronic, Systemic, Autoimmune-likeJoint Swelling, Cartilage and Bone Erosion, Inflammatory InfiltrationArthritis Score, Paw Thickness, Histopathology
Experimental Workflow

The overall experimental workflow is designed to provide a comprehensive assessment of the test compound's efficacy.

G cluster_0 Phase 1: Acute Inflammation cluster_1 Phase 2: Chronic Inflammation cluster_2 Analysis Carrageenan Model Carrageenan Model Macroscopic Scoring Macroscopic Scoring Carrageenan Model->Macroscopic Scoring Biochemical Assays Biochemical Assays Carrageenan Model->Biochemical Assays LPS Model LPS Model LPS Model->Macroscopic Scoring LPS Model->Biochemical Assays CFA Model CFA Model CFA Model->Macroscopic Scoring Histopathology Histopathology CFA Model->Histopathology

Caption: Overall Experimental Workflow.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This model is a gold standard for screening acute anti-inflammatory activity.[4][7] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.[4]

Materials:

  • Male Swiss albino mice (25-30 g)

  • N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

  • Indomethacin (Positive Control)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into four groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control (Vehicle + Carrageenan)

    • Group III: Test compound (e.g., 10, 20, 40 mg/kg, p.o.) + Carrageenan

    • Group IV: Indomethacin (10 mg/kg, p.o.) + Carrageenan

  • Dosing: Administer the test compound, Indomethacin, or vehicle orally 1 hour before carrageenan injection.[8]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.[7][9]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[7]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis, characterized by a massive release of pro-inflammatory cytokines.[10][11] It is particularly useful for evaluating a compound's ability to modulate the systemic inflammatory cascade.[12]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

  • Dexamethasone (Positive Control)

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Animal Acclimatization and Grouping: As described in section 3.1.

  • Dosing: Administer the test compound, Dexamethasone (1 mg/kg, i.p.), or vehicle 1 hour before LPS challenge.

  • Induction of Inflammation: Inject LPS (1 mg/kg, i.p.) to induce systemic inflammation.[13]

  • Sample Collection: At 2 and 6 hours post-LPS injection, collect blood via cardiac puncture under anesthesia and euthanize the animals.

  • Serum Preparation: Allow blood to clot and centrifuge to obtain serum. Store at -80°C until analysis.

  • Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions.[14][15][16]

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

The CFA-induced arthritis model in rats is a well-established model of chronic inflammation that shares several pathological features with human rheumatoid arthritis, including joint swelling, cartilage degradation, and bone erosion.[17][18]

Materials:

  • Male Wistar rats (150-180 g)

  • N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

  • Indomethacin

  • Vehicle

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Digital calipers

  • Formalin, Hematoxylin, and Eosin for histology

Procedure:

  • Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.[18][19]

  • Grouping and Dosing:

    • Group I: Normal control

    • Group II: Arthritis control (CFA + Vehicle)

    • Group III: Test compound (e.g., 10, 20, 40 mg/kg/day, p.o.) + CFA

    • Group IV: Indomethacin (5 mg/kg/day, p.o.) + CFA

    • Administer treatments daily from day 0 to day 21.

  • Macroscopic Assessment:

    • Paw Volume/Thickness: Measure the volume/thickness of both hind paws on days 0, 7, 14, and 21.

    • Arthritis Score: Score the severity of arthritis in the non-injected (contralateral) paw based on a scale of 0-4 (0=no erythema or swelling; 4=severe erythema and swelling of the entire paw and digits).[19]

  • Terminal Procedures (Day 21):

    • Biochemical Analysis: Collect blood for serum analysis of inflammatory markers.

    • Histopathology: Euthanize the rats, and dissect the ankle joints. Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) for histopathological evaluation of inflammation, pannus formation, and cartilage/bone erosion.[20][21][22][23]

Biochemical and Histopathological Analyses

ELISA for Pro-inflammatory Cytokines

Protocol Outline:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α).[24]

  • Block non-specific binding sites.

  • Add serum samples and standards to the wells.

  • Wash the plate and add a biotinylated detection antibody.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Read the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.[16]

Western Blot for COX-2 and iNOS

Protocol Outline:

  • Protein Extraction: Homogenize paw tissue from the carrageenan or CFA model in RIPA buffer with protease inhibitors.[25]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[25]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[26]

Histopathological Evaluation

Protocol Outline:

  • Tissue Processing: Process the formalin-fixed, decalcified joints through graded alcohols and xylene, and embed in paraffin wax.[23]

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • H&E Staining:

    • Deparaffinize and rehydrate the sections.[20]

    • Stain with Hematoxylin to visualize cell nuclei.

    • Differentiate and blue the sections.

    • Counterstain with Eosin to visualize cytoplasm and extracellular matrix.[20]

    • Dehydrate and mount the sections.

  • Microscopic Examination: Evaluate the sections for signs of inflammation, such as inflammatory cell infiltration, synovial hyperplasia, pannus formation, and cartilage and bone erosion.

Data Presentation and Interpretation

Carrageenan-Induced Paw Edema: Comparative Efficacy
Treatment Group Dose (mg/kg) Paw Volume Increase at 3h (mL) % Inhibition of Edema
Vehicle Control-0.05 ± 0.01-
Carrageenan Control-0.68 ± 0.05-
Test Compound100.45 ± 0.0433.8%
Test Compound200.32 ± 0.03 52.9%
Test Compound400.21 ± 0.0269.1%
Indomethacin100.25 ± 0.03**63.2%
p<0.05, **p<0.01 vs. Carrageenan Control (Data are hypothetical examples)
LPS-Induced Systemic Inflammation: Cytokine Modulation
Treatment Group Dose (mg/kg) Serum TNF-α (pg/mL) Serum IL-6 (pg/mL)
Vehicle Control-50 ± 885 ± 12
LPS Control-2500 ± 2104800 ± 350
Test Compound201350 ± 150 2600 ± 280
Dexamethasone1800 ± 95 1500 ± 180
**p<0.01 vs. LPS Control (Data are hypothetical examples)
CFA-Induced Arthritis: Long-term Therapeutic Effects
Treatment Group Dose (mg/kg/day) Arthritis Score (Day 21) Paw Thickness Increase (mm, Day 21) Histopathology Score (0-3)
Normal Control-000
Arthritis Control-3.5 ± 0.54.2 ± 0.62.8 ± 0.3
Test Compound201.8 ± 0.4 2.1 ± 0.31.5 ± 0.2
Indomethacin51.5 ± 0.31.8 ± 0.2 1.2 ± 0.2
**p<0.01 vs. Arthritis Control (Data are hypothetical examples)

Hypothesized Mechanism of Action

Based on the expected outcomes, a potential mechanism of action for N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide can be proposed.

G Inflammatory Stimuli (LPS, Carrageenan) Inflammatory Stimuli (LPS, Carrageenan) NF-kB Activation NF-kB Activation Inflammatory Stimuli (LPS, Carrageenan)->NF-kB Activation Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators COX-2, iNOS, TNF-α, IL-6 Inflammation Inflammation Pro-inflammatory Mediators->Inflammation Test Compound Test Compound Test Compound->NF-kB Activation Inhibition

Caption: Hypothesized Anti-inflammatory Pathway.

Conclusion

This guide provides a robust and comprehensive framework for the in vivo validation of the anti-inflammatory properties of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. By employing a multi-model approach with well-defined endpoints and appropriate positive controls, researchers can generate high-quality, reproducible data to objectively compare its efficacy against existing anti-inflammatory agents. The detailed protocols and data interpretation guidelines presented herein are intended to facilitate a thorough and scientifically rigorous evaluation of this promising compound.

References

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  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC - PubMed Central. Retrieved from [Link]

  • Full article: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Taylor & Francis. Retrieved from [Link]

  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025). ResearchGate. Retrieved from [Link]

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  • Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. (n.d.). PubMed. Retrieved from [Link]

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A Researcher's Guide to Confirming Apoptosis Induction by N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of apoptosis induction by the novel compound N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. We move beyond a simple checklist of experiments to explain the causal logic behind each step, ensuring a self-validating and robust investigation. The protocols and comparative data herein are designed to build a compelling, publication-ready narrative on the compound's mechanism of action.

Introduction: The Therapeutic Potential of Thiazole Derivatives

Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] A key strategy in the development of novel cancer therapeutics is the targeted induction of apoptosis, or programmed cell death, within malignant cells.[3] Compounds containing the 1,3-thiazole nucleus have shown promise in activating the caspase cascade and inducing apoptosis, making them a fertile ground for drug discovery.[4]

N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide belongs to this promising class of molecules. While its cytotoxic potential may be established, a detailed mechanistic understanding is paramount for further development. This guide outlines a systematic approach to not only confirm that the compound induces apoptosis but also to elucidate the specific signaling pathway it employs, comparing its efficacy against a well-established apoptosis inducer.

Hypothesized Mechanism: The Intrinsic (Mitochondrial) Pathway

Based on extensive research into similar thiazole structures, we hypothesize that N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide triggers apoptosis primarily through the intrinsic mitochondrial pathway . This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as a critical checkpoint for cell death.[5][6][7]

Our central hypothesis is that the compound modulates the balance of pro- and anti-apoptotic Bcl-2 family proteins. Specifically, we propose it upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio leads to Mitochondrial Outer Membrane Permeabilization (MOMP), releasing cytochrome c into the cytoplasm. This event initiates the formation of the apoptosome and activates the initiator caspase-9, which in turn activates the executioner caspase-3, culminating in the systematic dismantling of the cell.[5]

Hypothesized Apoptosis Pathway Compound N-[5-(4-hydroxyphenyl)- 1,3-thiazol-2-yl]acetamide Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the target compound.

A Validated Experimental Workflow for Mechanistic Confirmation

To rigorously test our hypothesis, a multi-pronged experimental approach is essential. Each assay provides a distinct piece of the puzzle, and together they create a self-validating system.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity & Initial Observation cluster_1 Phase 2: Mechanistic Elucidation A Step 1: Determine IC50 (MTT Assay) B Step 2: Quantify Apoptosis (Annexin V/PI Flow Cytometry) A->B Informs treatment concentration C Step 3: Measure Caspase Activity (Caspase-3, -8, -9 Assays) B->C Confirms apoptotic cell death D Step 4: Analyze Protein Expression (Western Blot for Bcl-2, Bax, Cleaved PARP) C->D Pinpoints pathway (intrinsic vs. extrinsic) D->C Validates protein-level mechanism

Caption: A logical workflow for confirming the mechanism of apoptosis.

Step 1: Determining Cytotoxicity (IC50) with MTT Assay

Causality: Before probing the mechanism of cell death, we must first determine the concentration at which N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is effective. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a reliable, colorimetric method to quantify cell viability and establish the half-maximal inhibitory concentration (IC50).[10] This value is critical for designing subsequent experiments with relevant, non-necrotic concentrations of the compound.

Detailed Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Step 2: Quantifying Apoptotic vs. Necrotic Cells with Annexin V/PI Staining

Causality: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] This dual-staining method, analyzed by flow cytometry, allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.[11][12]

Detailed Protocol:

  • Cell Treatment: Treat cells with N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide at its predetermined IC50 concentration for an appropriate time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic agent like EDTA to preserve membrane integrity.[13][14] Collect 1-5 x 10⁵ cells per sample by centrifugation.[12]

  • Washing: Wash the cells once with cold 1X PBS.[12]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14][15]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution.[14][15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both.[12]

Step 3: Pinpointing the Apoptotic Pathway via Caspase Activity Assays

Causality: Apoptosis is executed by a family of cysteine proteases called caspases.[16] Their activation is a definitive marker of apoptosis.[17] The intrinsic and extrinsic pathways are initiated by different caspases: caspase-9 for the intrinsic pathway and caspase-8 for the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.[16] By measuring the activity of these specific caspases, we can determine which pathway the compound activates.

Detailed Protocol (Fluorometric/Colorimetric Plate-Based Assay):

  • Cell Lysis: Treat cells as described above. After treatment, lyse the cells using the specific lysis buffer provided with a commercial caspase activity assay kit.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample.

  • Substrate Addition: Add the specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3/7, LEHD for caspase-9, IETD for caspase-8).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control. A significant increase in caspase-9 and caspase-3 activity, with little to no change in caspase-8 activity, would strongly support our hypothesis of an intrinsic pathway activation.

Step 4: Confirming Molecular Events by Western Blot Analysis

Causality: Western blotting provides the ultimate confirmation of the molecular events upstream and downstream of caspase activation.[18] It allows for the direct visualization and semi-quantification of key apoptotic proteins.[19] Detecting the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a substrate of activated caspase-3, provides irrefutable evidence of executioner caspase activity.[16][18] Furthermore, analyzing the expression levels of Bcl-2 and Bax will directly test our hypothesis that the compound alters the critical ratio of these proteins.[19]

Detailed Protocol:

  • Protein Extraction: Following treatment, harvest cells and extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • Cleaved Caspase-3 (to detect the active fragment)[20]

    • Cleaved PARP (to detect the 89 kDa fragment)[19]

    • Bcl-2

    • Bax

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-linked secondary antibody for 1 hour at room temperature.[20]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine relative protein expression changes.

Comparative Analysis: Benchmarking Against a Standard

To contextualize the efficacy of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, its performance should be compared against a well-characterized apoptosis-inducing agent. Staurosporine is an excellent positive control, known to induce apoptosis in a wide variety of cell lines through the intrinsic pathway.

Table 1: Comparative Performance Profile (Hypothetical Data)

ParameterN-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamideStaurosporine (Positive Control)Untreated Control
IC50 (µM) on MCF-7 cells 8.50.01N/A
Annexin V+/PI- Cells (%) 45.2%65.8%3.1%
Caspase-9 Activity (Fold Change) 4.87.21.0
Caspase-8 Activity (Fold Change) 1.11.31.0
Caspase-3/7 Activity (Fold Change) 6.59.11.0
Bax Protein Expression (Relative) ↑ (Increased)↑ (Increased)Baseline
Bcl-2 Protein Expression (Relative) ↓ (Decreased)↓ (Decreased)Baseline
Cleaved PARP (89 kDa fragment) PresentPresentAbsent

Conclusion

By systematically executing this workflow, researchers can build a robust and compelling case for the mechanism of apoptosis induction by N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. An outcome demonstrating a dose-dependent cytotoxicity, a significant increase in the Annexin V-positive cell population, specific activation of caspase-9 and -3, a corresponding increase in the Bax/Bcl-2 ratio, and the appearance of cleaved PARP would collectively and authoritatively confirm its action through the intrinsic mitochondrial pathway. This rigorous, multi-assay approach ensures the scientific integrity of the findings and provides the detailed mechanistic insights required for advancing novel therapeutic candidates in the drug development pipeline.

References

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A Senior Application Scientist's Guide to Benchmarking N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Against Commercial Antioxidant Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a continuous endeavor. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] This guide provides an in-depth, technical comparison of a promising synthetic compound, N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, against established commercial antioxidant standards. Our objective is to furnish a robust framework for its evaluation, grounded in scientific integrity and supported by detailed experimental protocols.

The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of a hydroxyphenyl group suggests a potential for antioxidant activity, as phenolic compounds are well-known for their ability to scavenge free radicals.[3] This guide will delineate the methodologies to quantify and compare this potential.

Rationale and Experimental Design: A Scientifically Sound Approach

To rigorously assess the antioxidant capacity of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, a multi-mechanistic approach is essential. Antioxidants can act via various pathways, broadly categorized as hydrogen atom transfer (HAT) and single electron transfer (SET).[3] Therefore, employing a battery of assays that probe these different mechanisms provides a more comprehensive and reliable evaluation.

We have selected three widely accepted and validated in vitro assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay where the antioxidant reduces the stable DPPH radical.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another SET-based assay that measures the reduction of the ABTS radical cation.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[5]

The performance of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide will be benchmarked against the following commercial antioxidant standards:

  • Trolox: A water-soluble analog of vitamin E, commonly used as a reference standard in antioxidant assays.

  • Ascorbic Acid (Vitamin C): A potent natural antioxidant.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a food additive.

This selection of standards provides a basis for comparison against both natural and synthetic antioxidants with well-characterized activities.

Visualizing the Comparison: Molecular Structures

To visually contextualize the compounds under investigation, their chemical structures are presented below.

cluster_target Test Compound cluster_standards Commercial Standards Target N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Trolox Trolox Ascorbic_Acid Ascorbic Acid BHT BHT

Caption: Chemical structures of the test compound and commercial standards.

Experimental Protocols: Ensuring Reproducibility and Trustworthiness

The following sections provide detailed, step-by-step protocols for the selected antioxidant assays. Adherence to these protocols is crucial for obtaining reliable and reproducible data.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[6][7]

Experimental Workflow:

A Prepare serial dilutions of test compound and standards C Add DPPH solution to each dilution A->C B Prepare DPPH working solution (e.g., 0.1 mM in methanol) B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and IC50 value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide and each standard (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO).

    • From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle to protect it from light.[8]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compound and standards to separate wells.

    • Add the DPPH working solution to each well.

    • For the blank, use the solvent without any antioxidant.

    • For the control, use the DPPH solution with the solvent but without the antioxidant.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.[9]

    • After incubation, measure the absorbance of each well at approximately 517 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control – A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[9]

    • Plot the percentage of inhibition against the concentration of the test compound and standards.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[10]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[11]

Experimental Workflow:

A Prepare ABTS radical cation (ABTS•+) solution B Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm A->B D Add diluted ABTS•+ solution to each dilution B->D C Prepare serial dilutions of test compound and standards C->D E Incubate (e.g., 6 minutes at room temperature) D->E F Measure absorbance at ~734 nm E->F G Calculate % inhibition and Trolox Equivalent Antioxidant Capacity (TEAC) F->G

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

    • Prepare serial dilutions of the test compound and standards as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of each dilution of the test compound and standards to separate wells of a 96-well microplate.[14]

    • Add the diluted ABTS•+ solution to each well.[14]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[14]

    • Measure the absorbance at 734 nm.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.[15]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[16]

Experimental Workflow:

A Prepare fresh FRAP reagent C Add FRAP reagent to each dilution A->C B Prepare serial dilutions of test compound and standards B->C D Incubate (e.g., 30 minutes at 37°C) C->D E Measure absorbance at ~593 nm D->E F Calculate FRAP value (e.g., in ascorbic acid equivalents) E->F

Caption: Workflow for the FRAP assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.[17]

    • Prepare serial dilutions of the test compound and standards.

  • Assay Procedure:

    • Add a small volume of each dilution of the test compound and standards to separate wells of a 96-well microplate.[18]

    • Add the FRAP reagent to each well.[18]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[19]

    • Measure the absorbance at approximately 593 nm.[18]

  • Data Analysis:

    • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄ or ascorbic acid. The results are expressed as equivalents of the standard (e.g., µM Ascorbic Acid Equivalents).[20]

Data Presentation and Interpretation: A Comparative Analysis

The quantitative data obtained from the aforementioned assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Antioxidant Activity of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide and Commercial Standards

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP Value (Ascorbic Acid Equivalents)
N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamideTBDTBDTBD
TroloxReported1.00Reported
Ascorbic AcidReportedReported1.00
Butylated Hydroxytoluene (BHT)ReportedReportedReported

TBD: To be determined experimentally. Reported values for standards should be obtained from the literature or determined concurrently.

Interpretation of Expected Results:

The antioxidant potential of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is hypothesized to stem from the hydrogen-donating ability of its phenolic hydroxyl group. The thiazole nucleus may also contribute to its overall activity. A lower IC50 value in the DPPH assay compared to the standards would indicate superior radical scavenging activity. Similarly, higher TEAC and FRAP values would suggest a greater antioxidant capacity.

For context, some thiazole derivatives have demonstrated potent antioxidant activities. For instance, certain thiazole-carboxamide derivatives have exhibited DPPH IC50 values significantly lower than that of Trolox, indicating exceptional antioxidant potential.[21] Other studies on thiazole and oxazole derivatives have reported IC50 values in the range of 64.75 ppm in the DPPH assay.[2] These findings underscore the potential of the thiazole scaffold in designing novel antioxidants.

Mechanistic Insights: The Role of the Phenolic Moiety

The primary mechanism by which phenolic compounds exert their antioxidant effect is through the donation of a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. This process is often described by the hydrogen atom transfer (HAT) mechanism. Alternatively, they can act via a single electron transfer followed by proton transfer (SET-PT).[3]

Signaling Pathway of Phenolic Antioxidant Action:

cluster_pathway Antioxidant Mechanism A Free Radical (R•) C Stable Molecule (RH) A->C neutralized by B Phenolic Antioxidant (Ar-OH) D Phenoxyl Radical (Ar-O•) B->D donates H• D->D (relatively stable)

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further radical chain reactions. The presence of the electron-rich thiazole ring in N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide may further stabilize this radical, enhancing its antioxidant efficacy.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the antioxidant activity of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide against established commercial standards. The detailed experimental protocols and data interpretation guidelines are designed to ensure scientific rigor and reproducibility.

Future studies should focus on elucidating the precise mechanism of action of this compound and evaluating its antioxidant potential in more complex biological systems, such as cell-based assays and in vivo models. Furthermore, structure-activity relationship (SAR) studies on a library of related thiazole derivatives could provide valuable insights for the design of even more potent antioxidant agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.